1-Ethyl-4-ethynylbenzene

Overview

Description

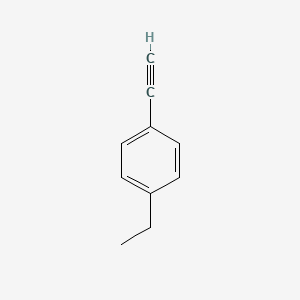

1-Ethyl-4-ethynylbenzene (CAS: 40307-11-7), also known as 4-ethylphenylethyne, is a para-substituted aromatic alkyne with the molecular formula C₁₀H₁₀ and a molar mass of 130.19 g/mol . It is characterized by an ethyl group and an ethynyl (C≡CH) group positioned at the 1- and 4-positions of the benzene ring, respectively. Key physical properties include a boiling point of 30°C at 0.05 mmHg, a density of 0.930 g/mL at 25°C, and a refractive index of 1.5420 .

This compound is primarily utilized as a precursor for liquid crystal intermediates and in proteomics research due to its structural rigidity and reactivity in cross-coupling reactions . Its ethynyl group facilitates participation in catalytic transformations, such as Pd/Cu-mediated oxidative carbonylation, achieving 85% yield in synthesizing alkynyl Weinreb amides . Additionally, it serves as a model substrate in phenanthrene synthesis via B(C₆F₅)₃-catalyzed cyclization, yielding 65% product under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with ethyl halides in the presence of a strong base such as sodium amide. Another method includes the Sonogashira coupling reaction, where 4-iodoethylbenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or ozone.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 1-ethyl-4-ethylbenzene.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1-Ethyl-4-ethynylbenzene (CAS Number: 40307-11-7) is a para-substituted benzene compound used in proteomics research . It has a molecular formula of and a molecular weight of 130.1864 g/mol .

General Information

Some key properties of this compound include :

- Density: 0.930 g/mL at 25 °C

- Refractive Index: n20/D 1.5420

- Boiling Point: 30 °C/0.05 mmHg

- Assay: 98%

It is worth noting some hazards associated with the compound :

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory system irritation.

Applications in Scientific Research

This compound is a versatile compound with applications in the synthesis of various complex molecules :

- Triazine Synthesis: It can be used in the synthesis of compounds such as 2,4-bis[(4-ethylphenyl)ethynyl]-6-methoxy-1,3,5-triazine, 2-[(4-ethylphenyl)ethynyl]-4-methoxy-6-(phenylethynyl)-1,3,5-triazine, 2-chloro-4-[(4-ethylphenyl)ethynyl]-6-methoxy-1,3,5-triazine, and 4-chloro-6-[(4-ethylphenyl)ethynyl]-N,N-diphenyl-1,3,5-triazin-2-amine .

- Building Block: this compound is a para-substituted benzene that can serve as a building block in chemical synthesis for proteomics research .

While not explicitly detailed in the provided search results, the broader family of ethynylbenzene derivatives has seen use in:

- Nonlinear Optics: As a monomer for phenylene-ethynylene oligomers .

- Pharmaceuticals: Key intermediates in the synthesis of chiral drugs containing the β-amino alcohol moiety . Examples of such drugs include (R)-denopamine (21), (R)-isoproterenol (22), (R)-salmeterol (23), and (R,R)-formoterol (24) .

Mechanism of Action

The mechanism of action of 1-ethyl-4-ethynylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The ethyl group, being electron-donating, can stabilize carbocation intermediates formed during reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethyl-4-ethynylbenzene with analogous para-substituted phenylacetylenes and derivatives, focusing on structural, physicochemical, and functional differences.

Alkyl-Substituted Phenylacetylenes

4-n-Propylphenylacetylene

- Molecular Formula : C₁₁H₁₂

- Molar Mass : 144.21 g/mol

- Key Differences : The longer n-propyl chain increases hydrophobicity and molar mass compared to the ethyl group in this compound. This may enhance liquid crystal mesogenicity but reduce volatility (predicted higher boiling point) .

4-n-Pentylphenylacetylene

- Molecular Formula : C₁₃H₁₆

- Molar Mass : 172.27 g/mol

- Applications : Used in liquid crystal displays (LCDs) for extended alkyl chain-induced phase stability. The pentyl group offers superior alignment properties in nematic phases compared to shorter-chain analogs .

Functional Group-Modified Derivatives

1-Ethynyl-4-fluorobenzene

- Molecular Formula : C₈H₅F

- Molar Mass : 120.12 g/mol

- Key Differences: The electron-withdrawing fluorine substituent alters electronic properties, enhancing reactivity in Sonogashira couplings.

1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene

- Molecular Formula : C₂₀H₂₂O

- Molar Mass : 278.40 g/mol

- Key Differences : The methoxy group (-OCH₃) introduces electron-donating effects, stabilizing charge-transfer complexes in OLEDs. The pentyl chain further augments solubility in organic solvents, contrasting with the shorter ethyl group in this compound .

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene

- Molecular Formula: C₂₄H₁₃NO₂

- Molar Mass : 347.37 g/mol

- Hazards : Classified as acutely toxic (oral, dermal, inhalation) and irritant (skin/eyes), unlike this compound, which lacks detailed hazard data .

- Applications: Used in nonlinear optics (NLO) due to the nitro group’s strong electron-withdrawing capability, enabling polarized π-conjugation .

Reactivity and Catalytic Performance

*Estimated based on analogous reactions.

Biological Activity

1-Ethyl-4-ethynylbenzene (CAS Number: 40307-11-7) is a biochemical reagent recognized for its potential applications in life sciences research. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10 |

| Molecular Weight | 130.19 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 183.7 ± 19.0 °C |

| Flash Point | 53.1 ± 15.6 °C |

| LogP | 3.39 |

These properties indicate that the compound is a liquid at room temperature with moderate volatility and hydrophobic characteristics, which may influence its biological interactions.

Mechanisms of Biological Activity

This compound has been implicated in various biological activities, particularly in the following areas:

1. Anti-infection Activity:

The compound exhibits properties that may inhibit the growth of certain pathogens, making it a candidate for antibiotic development.

2. Apoptosis and Autophagy:

Research indicates that it may influence apoptotic pathways and autophagy processes, which are crucial for cellular homeostasis and response to stress.

3. Signaling Pathways:

It interacts with several key signaling pathways, including:

- MAPK/ERK Pathway: Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway: Critical for cell survival and metabolism.

- NF-κB Signaling: Plays a role in inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Cytotoxicity:

A study assessed the cytotoxic effects of various ethynyl-substituted compounds, including this compound, on cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential use as an anticancer agent.

Antiviral Activity:

Another investigation focused on its antiviral properties against different viruses, including HIV and influenza. The compound demonstrated significant inhibitory effects on viral replication, highlighting its potential as a therapeutic agent in viral infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-4-ethynylbenzene?

- Methodology : A Sonogashira coupling reaction is commonly employed, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) to cross-couple 1-ethyl-4-iodobenzene with trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH to yield the terminal alkyne. Reaction conditions typically require anhydrous solvents (THF or DMF) and inert atmospheres (N₂/Ar) to prevent side reactions .

- Critical Parameters : Catalyst loading (1–5 mol%), temperature (60–80°C), and reaction time (12–24 hr) must be optimized to achieve yields >70%.

Q. How can the stability of this compound in aqueous solutions be assessed?

- Methodology : Conduct pH-dependent stability studies (pH 5–9) using HPLC or GC-MS to monitor degradation products. Ethynyl groups are prone to hydration under acidic conditions, forming ketones, while alkaline conditions may induce polymerization .

- Protocol : Prepare buffered solutions (e.g., phosphate/citrate buffers), incubate the compound at 25°C, and sample aliquots at intervals (0, 6, 12, 24 hr) for analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the ethynyl proton (δ 2.5–3.0 ppm, singlet) and ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂).

- IR : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

- MS : Molecular ion peak at m/z 144.2 (C₁₀H₁₀) with fragmentation patterns confirming the ethyl and ethynyl substituents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for [2+2] or [3+2] cycloadditions. Key parameters include frontier molecular orbital (FMO) energies (HOMO-LUMO gaps) and regioselectivity trends. Compare simulated IR spectra with experimental data to validate models .

- Case Study : Ethynylbenzene derivatives exhibit enhanced reactivity in Huisgen cycloadditions with azides (click chemistry), driven by electron-withdrawing substituents on the benzene ring .

Q. What strategies resolve contradictions in kinetic data for ethynylbenzene derivatives under varying catalytic conditions?

- Methodology : Perform multivariate analysis (e.g., ANOVA or principal component analysis) to isolate variables (catalyst type, solvent polarity, temperature). Replicate experiments with controlled parameters and use kinetic isotope effects (KIEs) to probe rate-determining steps. For example, deuterated solvents can distinguish proton-transfer mechanisms .

- Example : Conflicting rate constants in Sonogashira couplings may arise from competing oxidative addition vs. transmetallation pathways. Use in-situ IR or Raman spectroscopy to monitor intermediate species .

Q. How can enantioselective functionalization of this compound be achieved?

- Methodology : Employ chiral ligands (e.g., BINAP or Josiphos) with palladium or gold catalysts to induce asymmetry in alkyne transformations. For asymmetric hydroalkynylation, optimize solvent (toluene/CH₂Cl₂) and ligand-to-metal ratios (1:1–2:1) to achieve enantiomeric excess (ee) >90% .

- Challenges : Steric hindrance from the ethyl group may reduce ee; mitigate by using bulky ligands (e.g., t-BuBINAP) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Guidelines :

- Ventilation : Use fume hoods with airflow ≥0.5 m/s to prevent inhalation of vapors.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. For spills, apply adsorbents (vermiculite) and avoid water jets .

- Storage : Keep in amber glass bottles under N₂ at 2–8°C to inhibit polymerization .

Q. How can exposure risks during large-scale synthesis be mitigated?

- Engineering Controls : Implement closed-system reactors with pressure relief valves. Use inline FTIR or GC for real-time monitoring of reaction progress. For waste management, neutralize alkynes with aqueous AgNO₃ to precipitate non-hazardous silver acetylides .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

- Approach : Perform triplicate experiments under identical conditions and apply Student’s t-test (p < 0.05) to assess variance. Use control charts to track batch-to-batch consistency and identify outliers due to catalyst deactivation or moisture ingress .

Q. How should researchers address discrepancies in reported spectroscopic data for ethynylbenzenes?

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to confirm structural assignments. Compare data with PubChem or Reaxys entries for consistency .

Q. Emerging Applications

Q. What role does this compound play in designing organic semiconductors?

- Research Focus : Incorporate into π-conjugated polymers (e.g., poly(arylene ethynylene)s) for OLEDs or OFETs. Measure charge-carrier mobility using space-charge-limited current (SCLC) models and UV-vis absorption to assess bandgap tuning (~2.5–3.0 eV) .

Q. Can this compound serve as a bioorthogonal probe in live-cell imaging?

- Feasibility : Functionalize with azide tags for Cu-free click chemistry with cyclooctynes. Validate biocompatibility via cytotoxicity assays (IC₅₀ > 100 µM) and confocal microscopy to track localization .

Properties

IUPAC Name |

1-ethyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTJVJSUNSUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193320 | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40307-11-7 | |

| Record name | 1-Ethyl-4-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40307-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040307117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.